molecular formula C14H22N2 B1314601 1-Phenyl-3-(piperidin-1-yl)propan-1-amine CAS No. 41208-24-6

1-Phenyl-3-(piperidin-1-yl)propan-1-amine

Cat. No.: B1314601
CAS No.: 41208-24-6
M. Wt: 218.34 g/mol
InChI Key: AQRWYAQXDIBCCU-UHFFFAOYSA-N
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Description

1-Phenyl-3-(piperidin-1-yl)propan-1-amine is an organic compound that features a phenyl group attached to a propan-1-amine backbone, with a piperidine ring at the terminal position. This compound is known for its basic properties and is utilized in various chemical and pharmaceutical applications due to its unique structural characteristics .

Biochemical Analysis

Biochemical Properties

1-Phenyl-3-(piperidin-1-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered levels of neurotransmitters in the brain.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in dopamine and serotonin regulation . This modulation can lead to changes in gene expression related to neurotransmitter synthesis and receptor sensitivity, ultimately impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors in the brain, such as dopamine and serotonin receptors, leading to the inhibition of monoamine oxidase . This inhibition results in increased levels of neurotransmitters, which can alter gene expression and affect various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light and air . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on neurotransmitter levels and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and mood by increasing neurotransmitter levels . At high doses, it can lead to toxic effects, such as neurotoxicity and behavioral changes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that further influence neurotransmitter levels and cellular function. Additionally, it affects metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to various compartments, where it interacts with target biomolecules and influences cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is often localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and receptors, ultimately determining its biochemical and physiological effects.

Preparation Methods

The synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-Phenyl-3-(piperidin-1-yl)propan-1-amine undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-3-(piperidin-1-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

1-Phenyl-3-(piperidin-1-yl)propan-1-amine can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-phenyl-3-piperidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-14(13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8,14H,2,5-6,9-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRWYAQXDIBCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549822
Record name 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41208-24-6
Record name 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure given in Example 2 except for the formation of salts was followed using 3-bromo-1-(tert-butoxycarbonyl)amino-1-phenyl propane and piperidine as reactants, instead of d-1-bromo-2-(tert-butoxycarbonyl)amino-3-phenyl propane and hexamethyleneimine to give 1-Phenyl-3-(1-piperidinyl)-n-propylamine.
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